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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for p-
Isopropylpropiophenone (also known as 1-(4-isopropylphenyl)propan-1-one), a key organic
compound. Understanding its spectral signature is crucial for its identification, characterization,
and application in various scientific fields, including organic synthesis and pharmaceutical
development. This document will delve into the details of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural
features that give rise to its unique spectral properties.

Molecular Structure and Key Features

p-Isopropylpropiophenone (CAS No: 27465-52-7) is an aromatic ketone with the molecular
formula C12H160 and a molecular weight of 176.26 g/mol .[1][2] Its structure consists of a
propiophenone core substituted with an isopropyl group at the para position of the phenyl ring.
This substitution pattern significantly influences the electronic environment of the molecule and,
consequently, its spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For p-Isopropylpropiophenone, both *H and 13C NMR provide invaluable structural

information.

'H NMR Spectroscopy: Unraveling the Proton
Environment

The *H NMR spectrum of p-Isopropylpropiophenone is characterized by distinct signals
corresponding to the different types of protons present in the molecule. The deshielding effect
of the carbonyl group and the aromatic ring are key factors in interpreting the spectrum.[3][4]

Key *H NMR Spectral Features:
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Approximate

, . o _ Structural
Proton Type Chemical Shift Multiplicity Integration _
Assignment
(6, ppm)
Protons on the
Aromatic Protons aromatic ring
7.8-8.0 Doublet 2H ]
(ortho to C=0) adjacent to the
carbonyl group.
Protons on the
Aromatic Protons aromatic ring
72-74 Doublet 2H )
(meta to C=0) adjacent to the
isopropyl group.
Protons of the
Methylene ethyl grou
Y 29-3.1 Quartet 2H .y group
Protons (-CH2-) adjacent to the
carbonyl group.
Methine Proton (- Proton of the
29-3.1 Septet 1H )
CH-) isopropy! group.
Methyl Protons (- ) Protons of the
1.1-1.3 Triplet 3H
CH3 of ethyl) ethyl group.
Methyl Protons (- Protons of the
) 12-14 Doublet 6H i
CH3 of isopropyl) isopropy! group.

Expert Interpretation: The downfield shift of the aromatic protons ortho to the carbonyl group is
a direct consequence of the electron-withdrawing nature of the ketone functionality. The quartet
and triplet pattern of the ethyl group protons and the septet and doublet pattern of the isopropyl
group protons are classic examples of spin-spin coupling, providing definitive evidence for
these structural motifs. Hydrogens on the carbon next to a carbonyl group are slightly
deshielded and typically appear in the 2.0 to 2.3 d range.[5]

13C NMR Spectroscopy: Mapping the Carbon Skeleton

The 13C NMR spectrum provides a count of the unique carbon environments within the
molecule. The carbonyl carbon is a particularly diagnostic signal.[4]
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Key 13C NMR Spectral Features:

Carbon Type

Approximate Chemical Shift
(5, ppm)

Structural Assignment

The ketone carbonyl carbon,

Carbonyl Carbon (C=0) 195 - 205 o )
significantly deshielded.
Aromatic Carbon (ipso- to The aromatic carbon directly
135-140
C=0) attached to the carbonyl group.
) ) The aromatic carbon directly
Aromatic Carbon (ipso- to )
) 150 - 155 attached to the isopropyl
isopropyl)
group.
Aromatic Carbons (ortho to Aromatic carbons adjacent to
128 - 130
C=0) the carbonyl! group.
Aromatic Carbons (meta to Aromatic carbons adjacent to
126 - 128 _
C=0) the isopropyl group.
The carbon of the ethyl group
Methylene Carbon (-CH2-) 30-35 ]
adjacent to the carbonyl.
) The carbon of the isopropyl
Methine Carbon (-CH-) 33-38
group.
The terminal carbon of the
Methyl Carbon (-CH3 of ethyl) 8-12
ethyl group.
Methyl Carbons (-CH3 of 9 - 26 The equivalent carbons of the

isopropyl)

isopropy! group.

Expert Interpretation: The most downfield signal in the spectrum, typically above 190 ppm, is

unequivocally assigned to the carbonyl carbon, a hallmark of aldehydes and ketones.[3][4] The

distinct signals for the aromatic carbons reflect the substitution pattern, and the chemical shifts

of the aliphatic carbons are consistent with their positions relative to the electron-withdrawing

carbonyl group and the aromatic ring.
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Infrared (IR) Spectroscopy: Identifying Functional

Groups

IR spectroscopy is an essential tool for identifying the functional groups present in a molecule

by detecting their characteristic vibrational frequencies.

Key IR Spectral Features:

Vibrational Mode

Approximate
Wavenumber (cm~?)

Intensity

Interpretation

C=0 Stretch

1680 - 1690

Strong

Characteristic of an
aromatic ketone.
Conjugation with the
aromatic ring lowers
the frequency
compared to a
saturated ketone.[5][6]

Aromatic C-H Stretch

3000 - 3100

Medium

Stretching vibrations
of the C-H bonds on

the aromatic ring.[7]

Aliphatic C-H Stretch

2850 - 3000

Medium-Strong

Stretching vibrations
of the C-H bonds in
the isopropyl and ethyl
groups.[8]

1585 - 1600 & 1400 -

In-ring carbon-carbon

Aromatic C=C Stretch 1500 Medium-Weak stretching vibrations of
the aromatic ring.[7]
Characteristic bending

C-H Bending ) vibrations for the two

~1385 and ~1370 Medium

(Isopropyl) methyl groups of the
isopropy! substituent.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://openstax.org/books/organic-chemistry/pages/19-14-spectroscopy-of-aldehydes-and-ketones
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Expert Interpretation: The most prominent and diagnostic peak in the IR spectrum of p-
Isopropylpropiophenone is the strong absorption band for the carbonyl (C=0) stretch. Its
position, slightly below 1700 cm™1, is indicative of a ketone conjugated with an aromatic ring.[3]
[6] The presence of both aromatic and aliphatic C-H stretching bands further confirms the
overall structure.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its
fragmentation pattern upon ionization, which can be used to deduce its structure.

Key Mass Spectral Features:

) ) Proposed Fragment ]
m/z Relative Intensity | Interpretation
on

Molecular ion (M+)
176 Moderate [C12H160]* peak, confirming the
molecular weight.

Loss of an ethyl

147 Strong [M - C2H5]* ) )
radical via a-cleavage.
Loss of an isopropyl
133 Moderate [M - C3H7]* ]
radical.
McLafferty
rearrangement
105 Moderate [C6H4C(O)CH2CH3]* )
product (less likely
due to aromatic ring).
77 Moderate [C6H5]F Phenyl cation.
43 Moderate [C3HT7]* Isopropyl cation.

Expert Interpretation: The mass spectrum of p-Isopropylpropiophenone will show a moderately
intense molecular ion peak at m/z 176.[4] A key fragmentation pathway for ketones is a-
cleavage, the breaking of the bond between the carbonyl group and an adjacent carbon.[3][5]
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For p-Isopropylpropiophenone, the most significant a-cleavage results in the loss of the ethyl
group, leading to a strong peak at m/z 147. This resonance-stabilized acylium ion is a
characteristic fragment.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data
discussed.

NMR Data Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of p-Isopropylpropiophenone in about
0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in an NMR tube.

 Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
ensure a homogeneous magnetic field.

e 'H NMR Acquisition:
o Acquire a standard one-pulse 'H NMR spectrum.
o Set appropriate spectral width, acquisition time, and relaxation delay.
o Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans (e.g., 1024 or more) is usually required due to the lower natural
abundance of 13C.

o Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate
the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition (Attenuated Total Reflectance - ATR)

e Background Spectrum: Record a background spectrum of the clean ATR crystal.
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» Sample Application: Place a small drop of liquid p-Isopropylpropiophenone directly onto the
ATR crystal.

e Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio.

» Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (Electron lonization
- El)

Sample Introduction: Introduce a dilute solution of p-Isopropylpropiophenone into the mass

spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

 lonization: Bombard the sample with high-energy electrons (typically 70 eV) to induce
ionization and fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Visualizations
Molecular Structure of p-lsopropylpropiophenone

Caption: Molecular structure of p-Isopropylpropiophenone.

Key Mass Spectrometry Fragmentation Pathway
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Caption: Primary a-cleavage fragmentation of p-lIsopropylpropiophenone in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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